molecular formula C7H6ClN3 B1450377 6-Chloroimidazo[1,2-a]pyridin-3-amine CAS No. 82193-28-0

6-Chloroimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1450377
CAS No.: 82193-28-0
M. Wt: 167.59 g/mol
InChI Key: WMDWXJDXNUAVKY-UHFFFAOYSA-N
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Description

“6-Chloroimidazo[1,2-a]pyridin-3-amine” is a chemical compound that has been used in various scientific research . It is a key intermediate in the synthesis of several important drugs and promising drug candidates .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a topic of interest in recent years . One method involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of 1° or 2° alkylamines . This method is cost-effective and provides C-6 aminated products in consistently high yields .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H6ClN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 . This indicates that the compound has a molecular weight of 167.6 and consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve several steps . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored at ambient temperature . It has a molecular weight of 167.6 .

Scientific Research Applications

Applications in Coordination Polymers

6-Chloroimidazo[1,2-a]pyridin-3-amine has been utilized in the construction of coordination polymers. Yin et al. (2021) used a derivative of this compound to create zero-dimensional complexes and a one-dimensional zig-zag chain coordination polymer. This polymer was further assembled into a porous three-dimensional supramolecular framework. Such frameworks have potential applications in materials science, particularly in the development of novel nanostructures (Yin, Li, Yan, & Yong, 2021).

In the Synthesis of Various Derivatives

Rousseau and Robins (1965) reported the synthesis of various chloroimidazo[4,5‐c]pyridines derivatives. They developed new routes for the synthesis of these compounds, which are crucial for the exploration of chemical structures and potential applications in various fields, including pharmaceuticals and materials chemistry (Rousseau & Robins, 1965).

Palladium-Mediated Microwave-Assisted Direct C3 Alkenylation

Koubachi et al. (2008) explored the palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines. They investigated the synthesis of 3-alkenylimidazo[1,2-a]pyridines and extended this methodology to a variety of imidazo[1,2-a]pyridine derivatives. This method has relevance in organic synthesis, particularly in the creation of polyfunctional compounds (Koubachi et al., 2008).

Phosphorescent Color Switching Properties

Li and Yong (2019) conducted a study on positional isomers of 2-chloroimidazo[1,2-a]pyridine, which revealed interesting phosphorescent properties. These compounds exhibited different phosphorescent colors and quantum yields and could be switched between different phosphorescence based on external acid-base vapor stimuli. This research opens avenues in the development of dynamic functional materials for various applications (Li & Yong, 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound .

Future Directions

The synthesis and application of “6-Chloroimidazo[1,2-a]pyridin-3-amine” and its derivatives continue to be an active area of research . Future directions may include the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of new biological activities and therapeutic applications .

Biochemical Analysis

Biochemical Properties

6-Chloroimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in DNA repair and replication, influencing cellular processes at the molecular level .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By affecting these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Studies have shown that this compound can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, this compound has been shown to inhibit certain kinases, thereby blocking downstream signaling events that are essential for cell survival and proliferation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting the transcriptional machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under ambient conditions, making it suitable for extended experimental use. Over time, this compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis. Long-term studies have also indicated that this compound can lead to adaptive responses in cells, such as the upregulation of stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate cellular signaling pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects. These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of key metabolites. Additionally, this compound can affect the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and bioavailability within the cell. These transport and distribution mechanisms are crucial for determining the cellular effects of this compound .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through the presence of targeting signals or post-translational modifications. In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. In the mitochondria, this compound can affect mitochondrial function and energy production, further impacting cellular metabolism and survival .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDWXJDXNUAVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285230
Record name 6-Chloroimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82193-28-0
Record name 6-Chloroimidazo[1,2-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82193-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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